3-bromo-4,4-dimethoxypyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-4,4-dimethoxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3/c1-10-6(11-2)3-8-5(9)4(6)7/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBUTKADSHMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC(=O)C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-4,4-dimethoxypyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4,4-dimethoxypyrrolidine-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selective bromination .
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and brominating agent concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
3-bromo-4,4-dimethoxypyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a 4,4-dimethoxypyrrolidine-2-one derivative with an amino group in place of the bromine atom.
Scientific Research Applications
3-bromo-4,4-dimethoxypyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for drug development, particularly for diseases where brominated heterocycles have shown therapeutic promise.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structural features contribute to desired properties.
Mechanism of Action
The mechanism of action of 3-bromo-4,4-dimethoxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence refers to 3-bromo-4,4-dimethyl-2-oxazolidinone (an oxazolidinone derivative), which differs structurally and functionally from the pyrrolidinone-based compound . Below is a comparative analysis based on structural analogs and available
Structural Differences
Key Limitations and Discrepancies
Structural differences (e.g., oxygen in oxazolidinone vs. pyrrolidinone) significantly alter chemical behavior .
Lack of Direct Data: No peer-reviewed studies, synthesis routes, or applications for this compound are available in the provided materials.
Biological Activity
3-Bromo-4,4-dimethoxypyrrolidin-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidinone ring, bromine atom, and methoxy groups, which may contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine Atom: Enhances electrophilicity and potential reactivity.
- Methoxy Groups: May influence solubility and biological interactions.
- Pyrrolidinone Ring: Provides a framework for various chemical modifications.
Synthesis
The synthesis of this compound typically involves the bromination of precursor compounds followed by the introduction of methoxy groups. Common methods include:
- Bromination using DBDMH: Utilizing 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile under controlled conditions.
- Subsequent functionalization: Involving nucleophilic substitutions to introduce methoxy groups.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Mechanism of Action:
The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress-induced neuronal damage.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the compound's efficacy against multiple bacterial strains. Results indicated significant inhibition at low concentrations, supporting its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Research : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug candidate.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-bromo-4,4-dimethoxypyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of 4,4-dimethoxypyrrolidin-2-one using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Solvent choice (e.g., CCl₄ or DMF) and temperature (0–25°C) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Contaminants like dibrominated by-products may form if stoichiometry is not tightly controlled .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : ¹H NMR can confirm the bromine position by observing coupling patterns in the pyrrolidinone ring. ¹³C NMR distinguishes methoxy groups (δ ~50–55 ppm) and carbonyl signals (δ ~175 ppm). 2D experiments (e.g., COSY, HSQC) clarify spin systems, while NOESY identifies spatial proximity between the bromine and adjacent substituents .
Q. What chromatographic techniques are suitable for purity assessment?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–230 nm is effective. GC-MS may be used for volatile derivatives, but thermal decomposition of the pyrrolidinone ring requires caution. Purity >95% is achievable with iterative recrystallization from ethanol/water .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at C3 facilitates Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh₃)₄ as a catalyst. However, steric hindrance from the 4,4-dimethoxy groups may reduce coupling efficiency. Optimization of base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/EtOH vs. DMF) is critical. Competitive elimination pathways must be monitored via TLC or LC-MS .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s polar groups (methoxy, carbonyl) promote hydrogen bonding, but bromine’s bulkiness may disrupt crystal packing. Slow vapor diffusion (e.g., dichloromethane/pentane) at 4°C enhances crystal formation. SHELXL refinement of X-ray data resolves disorder in methoxy groups, though twinning may require using the TWIN/BASF commands in SHELX .
Q. How do conflicting computational and experimental data on the compound’s tautomeric equilibrium inform mechanistic studies?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict keto-enol tautomerism favoring the keto form. Experimental validation via IR spectroscopy (absence of O-H stretch ~3200 cm⁻¹) and ¹H NMR (no enolic proton) confirms this. Discrepancies may arise from solvent effects (e.g., DMSO stabilizing enol forms), necessitating combined solvatochromic and computational analysis .
Q. What strategies mitigate toxicity risks during biological assays, given limited ecotoxicological data?
- Methodological Answer : Precautionary measures include Ames testing for mutagenicity and acute toxicity assays in Daphnia magna. Structural analogs (e.g., 3-amino-pyrrolidin-2-ones) suggest low bioaccumulation potential, but in vitro hepatocyte assays (e.g., CYP450 inhibition) are advised before in vivo studies. Always reference EPA DSSTox guidelines for hazard assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
